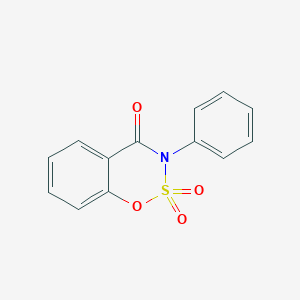
4-(2,2-Difluoroethenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethenyl)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethenyl)-1,3-benzothiazole typically involves the introduction of the difluoroethenyl group to the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2,2-difluoroethenyl bromide under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoroethyl derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
4-(2,2-Difluoroethenyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The difluoroethenyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The benzothiazole ring can also participate in π-π stacking interactions, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Difluoroethenyl)-1,3-benzoxazole
- 4-(2,2-Difluoroethenyl)-1,3-benzimidazole
- 4-(2,2-Difluoroethenyl)-1,3-benzofuran
Uniqueness
4-(2,2-Difluoroethenyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the difluoroethenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5F2NS |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
4-(2,2-difluoroethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5F2NS/c10-8(11)4-6-2-1-3-7-9(6)12-5-13-7/h1-5H |
InChI Key |
AGYZUGWVAQSLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)


![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)





![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)

![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)


